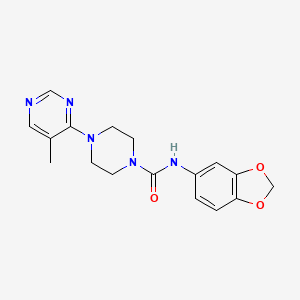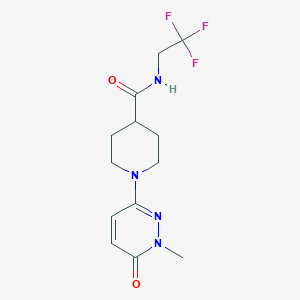![molecular formula C17H15ClN2O2S2 B6505001 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 1396767-53-5](/img/structure/B6505001.png)
2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthesis process for this specific compound is not available in the retrieved resources.Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This plays a significant role in drug–target protein interaction .Aplicaciones Científicas De Investigación
CMPT has been extensively studied in the field of medicinal chemistry, as it has a wide range of potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays an important role in the production of proinflammatory leukotrienes. CMPT has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of various types of cancer cells in vitro. In addition, CMPT has been shown to possess anti-microbial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.
Mecanismo De Acción
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways and their downstream effects. Given its structural similarity to other benzene sulfonamide derivatives, it might influence pathways related to inflammation and pain perception .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific information about its targets and mode of action. Based on its structural features, it might have potential anti-inflammatory effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CMPT in laboratory experiments is its low cost and ease of synthesis. CMPT is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, CMPT is highly soluble in water, which makes it easy to use in a variety of laboratory experiments. However, CMPT is also highly toxic and should be used with caution.
Direcciones Futuras
Future research on CMPT should focus on its potential use as an anti-cancer agent, as well as its potential applications in the treatment of other diseases. Additionally, further research should be conducted to determine the mechanism of action of CMPT and to better understand its biochemical and physiological effects. Finally, further research should be conducted to investigate the potential side effects of CMPT, as well as its potential interactions with other drugs.
Métodos De Síntesis
CMPT can be synthesized by a variety of methods, including the direct reaction of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid with chlorosulfonic acid, or by the reaction of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid with chloroacetamide and sodium hydroxide. The reaction of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid with chlorosulfonic acid is the most efficient and widely used method for the synthesis of CMPT.
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-12-15(23-17(20-12)13-7-3-2-4-8-13)11-19-24(21,22)16-10-6-5-9-14(16)18/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYFMMFQRYVCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenyl)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6504945.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B6504951.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6504954.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea](/img/structure/B6504961.png)
![3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea](/img/structure/B6504977.png)
![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea](/img/structure/B6504984.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B6504987.png)
![ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B6504992.png)


![3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6505006.png)